Cas no 6178-44-5 (Ethyl 3,4,5-Trimethoxybenzoate)

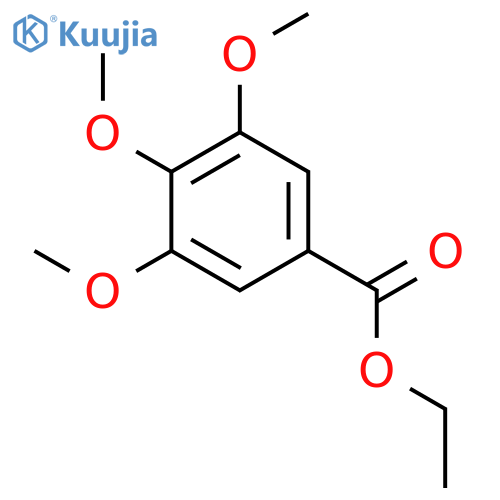

6178-44-5 structure

商品名:Ethyl 3,4,5-Trimethoxybenzoate

Ethyl 3,4,5-Trimethoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3,4,5-trimethoxybenzoate

- 3,4,5-Trimethoxybenzoic Acid Ethyl Ester

- 3,4,5-Trimethoxy-benzoesaeure-aethylester

- 3,4,5-Trimethoxy-benzoesaeure-ethylester

- 3,4,5-trimethoxy-benzoic acid ethyl ester

- ethyl m,p,m'-trimethoxybenzoate

- ethyltrimethoxy benzoate

- Trimethylaethergallussaeure-aethylester

- [ "" ]

- Ethyl 3,4,5-trimethoxy benzoate

- NSC26825

- Ethyl 3,4,5-trimethoxybenzoate;

- 9415AF

- VZ25437

- BC201901

- ST24046895

- ST50406898

- Benzoic acid,3,4,5-

- NSC 26825

- AC-11226

- Z53836337

- NSC-26825

- SY048478

- DTXSID50282612

- CHEBI:165215

- CHEMBL501163

- SCHEMBL4410910

- 6178-44-5

- FT-0636014

- HY-W012092

- AKOS003855607

- D70104

- AS-60112

- T2015

- AMY32800

- CS-W012808

- MFCD00017525

- DB-053986

- Ethyl 3,4,5-Trimethoxybenzoate

-

- MDL: MFCD00017525

- インチ: 1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3

- InChIKey: UEOFNBCUGJADBM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C(=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 240.10000

- どういたいしつりょう: 240.09977361 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 240.25

- 疎水性パラメータ計算基準値(XlogP): 2.1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 54

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 52.0 to 56.0 deg-C

- ふってん: 168°C/6mmHg(lit.)

- フラッシュポイント: 123.4±18.2 °C

- 屈折率: 1.492

- PSA: 53.99000

- LogP: 1.88910

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Ethyl 3,4,5-Trimethoxybenzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:3276

- WGKドイツ:3

- セキュリティの説明: S36; S26

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:6.1

- セキュリティ用語:6.1

- 包装等級:III

- 包装カテゴリ:III

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 3,4,5-Trimethoxybenzoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 3,4,5-Trimethoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UW603-5g |

Ethyl 3,4,5-Trimethoxybenzoate |

6178-44-5 | 96.0%(GC) | 5g |

¥221.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-1g |

Ethyl 3,4,5-trimethoxybenzoate |

6178-44-5 | 98% | 1g |

¥71.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-25g |

Ethyl 3,4,5-Trimethoxybenzoate |

6178-44-5 | 98% | 25g |

¥589 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137645-5g |

Ethyl 3,4,5-Trimethoxybenzoate |

6178-44-5 | ≥96.0%(GC) | 5g |

¥159.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137645-100g |

Ethyl 3,4,5-Trimethoxybenzoate |

6178-44-5 | ≥96.0%(GC) | 100g |

¥1568.90 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-25g |

Ethyl 3,4,5-trimethoxybenzoate |

6178-44-5 | 98% | 25g |

¥607.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-100g |

Ethyl 3,4,5-Trimethoxybenzoate |

6178-44-5 | 98% | 100g |

¥1883 | 2024-05-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037880-10g |

Ethyl 3,4,5-trimethoxybenzoate |

6178-44-5 | 98% | 10g |

¥336.00 | 2024-05-06 | |

| 1PlusChem | 1P003QN0-1g |

Ethyl 3,4,5-trimethoxybenzoate |

6178-44-5 | 98% | 1g |

$11.00 | 2025-02-20 | |

| MedChemExpress | HY-W012092-1g |

Ethyl 3,4,5-trimethoxybenzoate |

6178-44-5 | 1g |

¥100 | 2024-04-18 |

Ethyl 3,4,5-Trimethoxybenzoate 関連文献

-

1. 817. The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. The cumulative effects of substituentsBrynmor Jones,J. G. Watkinson J. Chem. Soc. 1958 4064

-

Jiawei Chen,Han Li,Haoshang Wang,Yuhang Song,Qiming Hong,Kuan Chang,Huihui Hu,Shuhong Zhang,Lingyun Cao,Cheng Wang Chem. Commun. 2023 59 8432

6178-44-5 (Ethyl 3,4,5-Trimethoxybenzoate) 関連製品

- 3943-77-9(Ethyl 3,4-dimethoxybenzoate)

- 617-05-0(Ethyl vanillate)

- 6702-50-7(Methyl isovanillate)

- 17275-82-0(Ethyl 3,5-dimethoxybenzoate)

- 1719-88-6(3,4,5-Trimethoxybenzoic Anhydride)

- 1916-07-0(Methyl 3,4,5-trimethoxybenzoate)

- 2150-38-1(Methyl 3,4-dimethoxybenzoate)

- 3943-74-6(Methyl vanillate)

- 10259-22-0(ETHYL 3-METHOXYBENZOATE)

- 831-61-8(Ethyl gallate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6178-44-5)Ethyl 3,4,5-Trimethoxybenzoate

清らかである:99%

はかる:100g

価格 ($):219.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6178-44-5)Ethyl 3,4,5-Trimethoxybenzoate, ≥ 96.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ